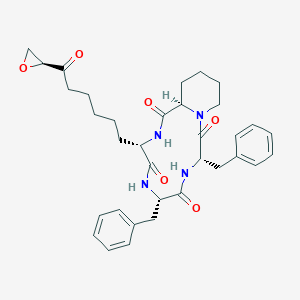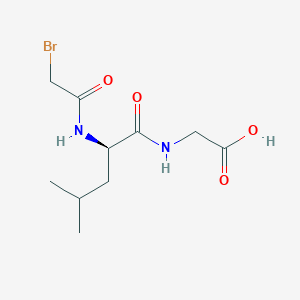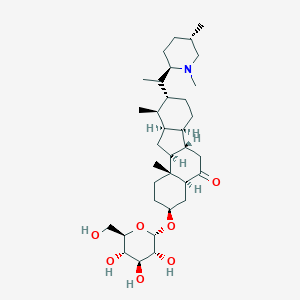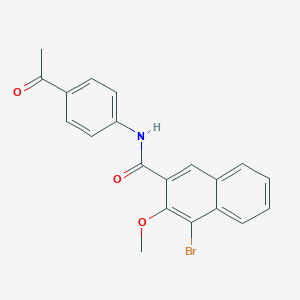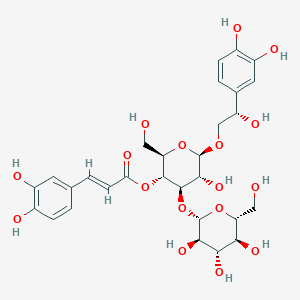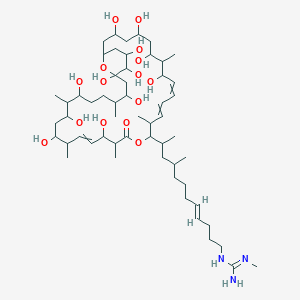
Amycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amycin B is a type of aminoglycoside antibiotic that is produced by the Streptomyces species of bacteria. It is commonly used as a broad-spectrum antibiotic in the treatment of bacterial infections. This compound is a potent antibiotic that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Aplicaciones Científicas De Investigación
Genomic Insights
- Genetic Characteristics in Phylogeny and Metabolism : Amycolatopsis mediterranei, utilized for the production of rifamycin, plays a vital role in antimycobacterial therapy. The genomic study of A. mediterranei U32 shows distinct metabolic characteristics evolved via adaptation to diverse ecological niches, contributing to extensive antibiotic synthesis processes (Zhao et al., 2010).
Antibiotic Production
- Rifamycin B Production : Research on Amycolatopsis mediterranei S699, which produces rifthis compound, an important antibiotic, provides insights into the genetic basis of its production. The complete genome sequence of A. mediterranei S699 has been reported, which is crucial for understanding the biosynthesis of rifthis compound (Verma et al., 2011).
Novel Natural Analogs
- Discovery of Amycins A and B : Two novel natural niphimycin analogs, amycins A and B, were isolated from the culture broth of Streptomyces sp. DSM 3816. These compounds represent significant advancements in the field of antibiotic discovery (Grabley et al., 1990).
Biotechnological Optimization
- Optimization of Rifthis compound Fermentation : Machine learning approaches like Genetic Algorithm and Neighborhood Analysis were used to optimize the medium composition for Rifthis compound production, significantly improving productivity. This showcases the integration of biotechnology and computational methods in antibiotic production (Bapat & Wangikar, 2004).
Antibiotic and Peptide Synthesis
- Nonribosomal Synthesis of Cyclic Lipopeptides : Bacillus amyloliquefaciens FZB42, capable of suppressing plant pathogenic organisms, synthesizes antibiotics like bacillomycin D through nonribosomal peptide synthetases. Understanding these mechanisms is crucial for developing biocontrol agents (Koumoutsi et al., 2004).
Propiedades
Número CAS |
129313-99-1 |
|---|---|
Fórmula molecular |
C56H101N3O15 |
Peso molecular |
1056.4 g/mol |
Nombre IUPAC |
1-[(E)-11-(3,5,7,9,19,23,25,27,31,33,34,35-dodecahydroxy-8,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-15-yl)-9-methyldodec-4-enyl]-2-methylguanidine |
InChI |
InChI=1S/C56H101N3O15/c1-33(18-14-12-10-11-13-17-25-59-55(57)58-9)26-37(5)52-36(4)19-15-16-20-44(62)38(6)48(66)29-42(61)27-41(60)28-43-30-50(68)53(70)56(72,74-43)32-51(69)35(3)22-23-45(63)39(7)49(67)31-47(65)34(2)21-24-46(64)40(8)54(71)73-52/h10-11,15-16,19-21,24,33-53,60-70,72H,12-14,17-18,22-23,25-32H2,1-9H3,(H3,57,58,59)/b11-10+,19-15?,20-16?,24-21? |
Clave InChI |
PPUSZMZQPGFMIJ-HURQSWDASA-N |
SMILES isomérico |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |
SMILES canónico |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |
Sinónimos |
amycin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



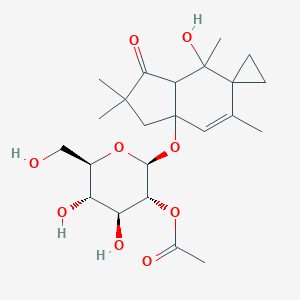
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B236467.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)
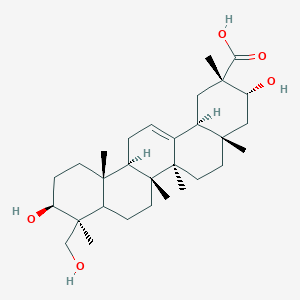
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
